molecular formula C18H28N4O3S B2796235 N1-(2-morpholinoethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946247-77-4

N1-(2-morpholinoethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2796235
CAS No.: 946247-77-4
M. Wt: 380.51
InChI Key: MWIONQVOVVZCHZ-UHFFFAOYSA-N
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Description

N1-(2-morpholinoethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H28N4O3S and its molecular weight is 380.51. The purity is usually 95%.
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Biological Activity

N1-(2-morpholinoethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide (CAS Number: 946247-77-4) is a synthetic compound characterized by a unique combination of functional groups, including morpholino, pyrrolidine, and thiophene moieties. This article explores the biological activities of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H28N4O3S, with a molecular weight of 380.51 g/mol. Its structure can be represented as follows:

N1 2 morpholinoethyl N2 2 pyrrolidin 1 yl 2 thiophen 3 yl ethyl oxalamide\text{N1 2 morpholinoethyl N2 2 pyrrolidin 1 yl 2 thiophen 3 yl ethyl oxalamide}

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of pharmacology and medicinal chemistry. Key areas of investigation include:

1. Receptor Interactions

Studies have shown that this compound may interact with various biological receptors, potentially modulating their activity. For instance, its structural features suggest possible interactions with neuroreceptors involved in pain modulation and cognitive functions.

2. Antinociceptive Effects

Preliminary investigations into the antinociceptive properties of this compound indicate that it may reduce pain responses in animal models. This suggests a potential application in pain management therapies.

3. Antitumor Activity

Research has also explored the compound's effects on cancer cell lines, revealing promising results in inhibiting cell proliferation. This positions this compound as a candidate for further development in cancer pharmacotherapy.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on its structural characteristics:

  • Modulation of Neurotransmitter Systems : The presence of the morpholino and pyrrolidine groups may allow the compound to influence neurotransmitter release or receptor activation.
  • Inhibition of Enzymatic Activity : The oxalamide backbone could facilitate interactions with specific enzymes involved in cellular signaling pathways.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Study 1 Investigated the antinociceptive effects in rodent models; results indicated significant pain relief compared to control groups.
Study 2 Evaluated the cytotoxicity against various cancer cell lines; demonstrated IC50 values suggesting effective inhibition of cell growth.
Study 3 Explored receptor binding affinity; potential interactions with serotonin and dopamine receptors were noted.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-N'-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3S/c23-17(19-4-7-21-8-10-25-11-9-21)18(24)20-13-16(15-3-12-26-14-15)22-5-1-2-6-22/h3,12,14,16H,1-2,4-11,13H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIONQVOVVZCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C(=O)NCCN2CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.